molecular formula C23H17N5OS B14803493 {[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl](phenyl)methyl}propanedinitrile

{[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl](phenyl)methyl}propanedinitrile

Cat. No.: B14803493
M. Wt: 411.5 g/mol
InChI Key: PNDYBHBJLRGCNV-UHFFFAOYSA-N
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Description

{3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

{3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-ylmethyl}propanedinitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17N5OS

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-4-yl]-phenylmethyl]propanedinitrile

InChI

InChI=1S/C23H17N5OS/c1-15-20(21(18(12-24)13-25)17-10-6-3-7-11-17)22(29)28(27-15)23-26-19(14-30-23)16-8-4-2-5-9-16/h2-11,14,18,20-21H,1H3

InChI Key

PNDYBHBJLRGCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)C(C#N)C#N)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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